

GSK983 Demonstrates Potent Broad-Spectrum Antiviral Activity While its Enantiomer, GSK984, Remains Inactive

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Compound of Interest

Compound Name: Gsk984

Cat. No.: B1672410

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[City, State] – A comprehensive review of available data reveals that GSK983, a novel tetrahydrocarbazole compound, exhibits potent, broad-spectrum antiviral activity against a range of DNA viruses. In stark contrast, its enantiomer, **GSK984**, is inactive, serving as a negative control in research settings. This significant stereospecificity highlights the precise structural requirements for the antiviral efficacy of this chemical scaffold.

GSK983 has been shown to inhibit the replication of several unrelated viruses with EC50 values in the low nanomolar range.[1][2] Viruses susceptible to GSK983 include Adenovirus-5 (Ad-5), Polyoma virus SV-40, Human Papillomaviruses (HPV), and Epstein-Barr virus (EBV).[1][2] The mechanism of action is believed to be host-targeted, as it induces the expression of a subset of interferon-stimulated genes.[2] This mode of action suggests a potential for broad applicability against various viral pathogens.

Conversely, studies have demonstrated that **GSK984**, the enantiomer of GSK983, does not exhibit antiviral activity against adenovirus replication at concentrations up to 10 µM. This lack of activity underscores the specific stereochemical configuration required for the compound to interact with its cellular target and elicit an antiviral response.

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data on the antiviral activity of GSK983 and **GSK984**.

Compound	Virus	Assay Cell Line	EC50	CC50	Selectivity Index (SI)
GSK983	Adenovirus-5 (Ad-5)	Human Foreskin Fibroblasts (HFF)	~21 nM	>35.5 µM	>1690
Polyoma virus SV-40	Vero	~7.5 nM	~12 nM (in Vero)	~1.6	
Epstein-Barr virus (EBV)	IM9	~16 nM	-	-	
Human T-lymphotropic virus 1 (HTLV-1)	MT4	~7.5 nM	-	-	
GSK984	Adenovirus-5 (Ad-5)	-	>10 µM	-	-

Experimental Protocols

The antiviral activity of GSK983 and **GSK984** was primarily determined using viral replication assays. A representative experimental protocol for the adenovirus replication assay is detailed below.

Adenovirus Replication Assay:

- **Cell Seeding:** Human Foreskin Fibroblasts (HFF) are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.
- **Compound Preparation:** GSK983 and **GSK984** are serially diluted in cell culture medium to achieve a range of final concentrations.

- **Infection and Treatment:** The cell monolayers are infected with Adenovirus-5 at a predetermined multiplicity of infection (MOI). Following virus adsorption, the inoculum is removed, and the cells are washed. Fresh medium containing the various concentrations of the test compounds is then added to the wells.
- **Incubation:** The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient to allow for multiple rounds of viral replication (e.g., 48-72 hours).
- **Quantification of Viral Replication:** The extent of viral replication is quantified by measuring the viral yield. This can be accomplished through various methods, such as:
 - **Plaque Assay:** Titrating the virus in the cell lysates on a permissive cell line to determine the number of plaque-forming units (PFU).
 - **Quantitative PCR (qPCR):** Quantifying the amount of viral DNA in the cell lysates.
 - **Reporter Gene Expression:** Using a recombinant virus that expresses a reporter gene (e.g., luciferase or β -galactosidase) and measuring the reporter activity.
- **Data Analysis:** The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay:

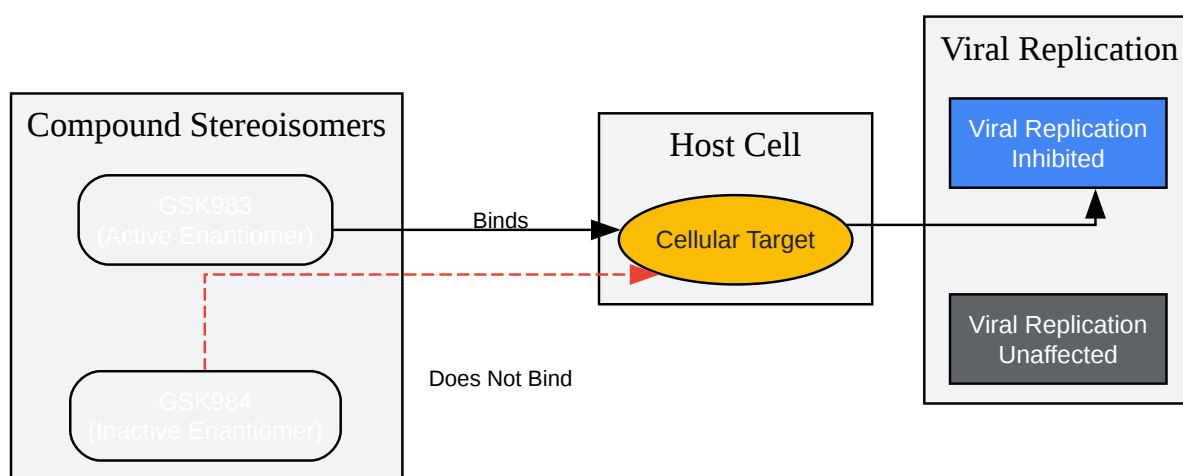
To determine the selectivity of the antiviral effect, the cytotoxicity of the compounds is assessed in parallel.

- **Cell Treatment:** Uninfected HFF cells are treated with the same range of compound concentrations as in the antiviral assay.
- **Incubation:** The cells are incubated for the same duration as the antiviral assay.
- **Viability Assessment:** Cell viability is measured using a standard method, such as the MTS assay, which measures mitochondrial metabolic activity.

- Data Analysis: The half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.

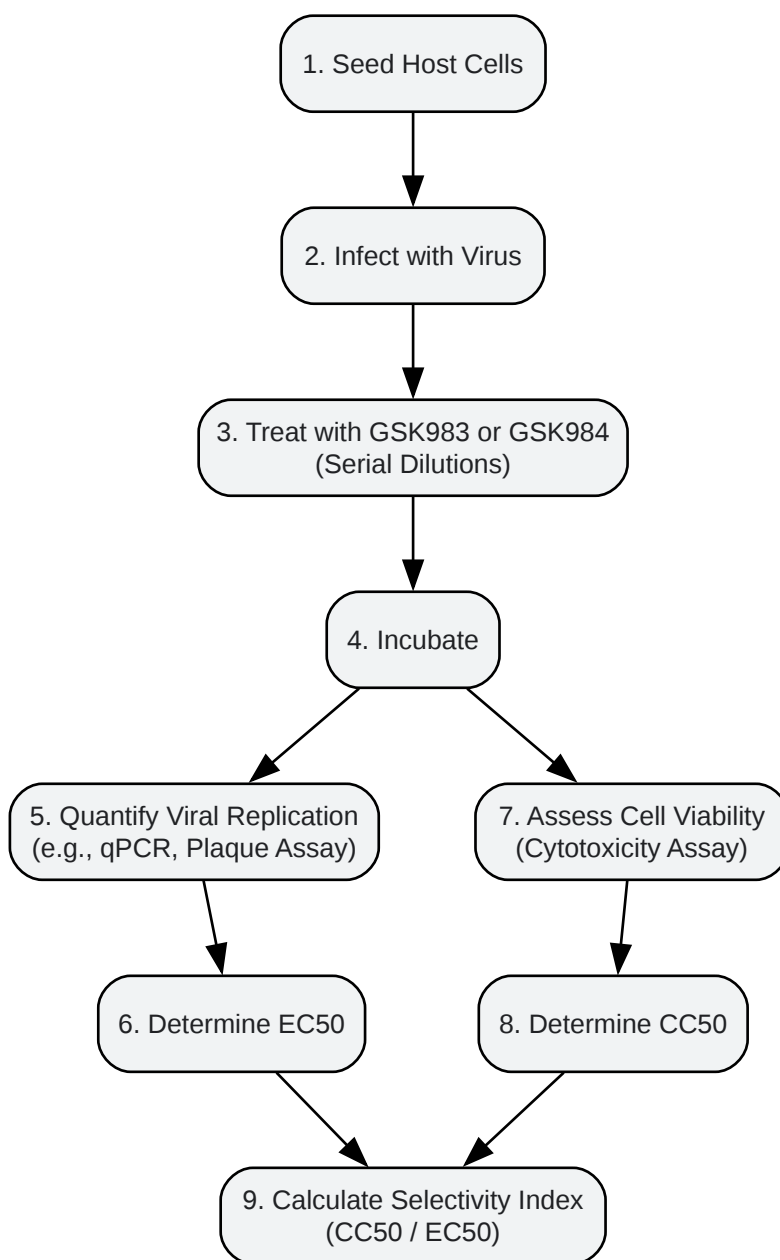
Visualizing the Stereospecific Antiviral Activity and Experimental Workflow

The following diagrams illustrate the key concepts of GSK983's stereospecific activity and the general workflow for its evaluation.



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Caption: Stereospecific interaction of GSK983 with its host cellular target, leading to the inhibition of viral replication, while its enantiomer **GSK984** fails to bind and has no effect.



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Caption: Experimental workflow for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of GSK983 and **GSK984**.

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References

- 1. GSK983: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK983: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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